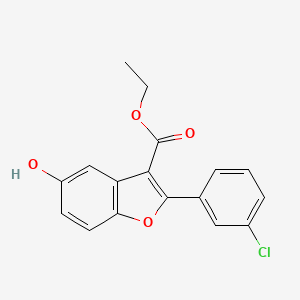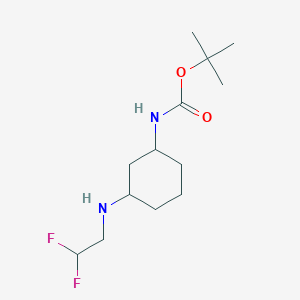
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a hydroxyl group attached to the benzofuran core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like a chlorophenyl acetic acid derivative.
Esterification: The carboxylic acid group of the benzofuran intermediate is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with substituted groups.
科学研究应用
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
相似化合物的比较
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 2-(3-methylphenyl)-5-hydroxybenzofuran-3-carboxylate:
Ethyl 2-(3-nitrophenyl)-5-hydroxybenzofuran-3-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H13ClO4 |
|---|---|
分子量 |
316.7 g/mol |
IUPAC 名称 |
ethyl 2-(3-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13ClO4/c1-2-21-17(20)15-13-9-12(19)6-7-14(13)22-16(15)10-4-3-5-11(18)8-10/h3-9,19H,2H2,1H3 |
InChI 键 |
DZXAOGZCDKTGFV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)









![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)
